PRO-6E

Targeted Protein Degradation c-Met/HGFR Gastric Cancer

MET-dependent gastric cancer research requires precise degradation kinetics beyond kinase inhibition. PRO-6E is a crizotinib-derived, cereblon-based PROTAC validated for concentration-dependent MET degradation in MKN-45 cells, achieving 81.9% Dmax at 1 µM (DC50 ~1.20 nM). • Orally bioavailable; tumor growth inhibition at 30 mg/kg/day in xenograft models • ≥98% purity; supplied with analytical documentation • Direct mechanistic comparator to crizotinib for degradation vs. inhibition studies

Molecular Formula C42H44Cl2FN7O7
Molecular Weight 848.7 g/mol
Cat. No. B12384410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRO-6E
Molecular FormulaC42H44Cl2FN7O7
Molecular Weight848.7 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(CC4)C(=O)CCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N
InChIInChI=1S/C42H44Cl2FN7O7/c1-24(36-29(43)11-12-30(45)38(36)44)59-33-20-25(21-47-39(33)46)26-22-48-51(23-26)27-15-17-50(18-16-27)35(54)10-5-3-2-4-6-19-58-32-9-7-8-28-37(32)42(57)52(41(28)56)31-13-14-34(53)49-40(31)55/h7-9,11-12,20-24,27,31H,2-6,10,13-19H2,1H3,(H2,46,47)(H,49,53,55)/t24-,31?/m1/s1
InChIKeyJSQFSAUVTNADLF-LZDHLTRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRO-6E (CAS 2353493-69-1): Procurement-Ready PROTAC MET Degrader Derived from Crizotinib-CRBN Chimera


4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, commercially designated as PRO-6E, is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to recruit cereblon (CRBN) E3 ubiquitin ligase for targeted degradation of the MET (c-Met/HGFR) receptor tyrosine kinase [1]. The compound comprises three functional modules: a crizotinib-derived MET-binding warhead, a flexible alkyl linker, and a pomalidomide-based CRBN ligand . Characterized by a molecular formula of C42H44Cl2FN7O7 and molecular weight of 848.75 g/mol, PRO-6E is supplied as a research-grade small molecule with >98% purity and exhibits oral activity in preclinical models [2].

Why Generic MET Inhibitors or Alternative Linker-Length PROTACs Cannot Substitute for PRO-6E in MET Degradation Studies


Substituting PRO-6E with a generic MET inhibitor (e.g., crizotinib or capmatinib) or an alternative MET-targeting PROTAC introduces substantial experimental variance that cannot be normalized without revalidation. PRO-6E achieves 81.9% maximal MET degradation (Dmax) at 1 µM in MKN-45 gastric cancer cells [1], whereas structurally distinct MET PROTACs exhibit DC50 values ranging from 0.32 nM to 50 nM and Dmax values from ~50% to >99% depending on linker composition, CRBN ligand orientation, and cellular context [2]. Furthermore, crizotinib alone does not induce MET degradation—it merely inhibits kinase activity [1]. Even among crizotinib-derived PROTACs, linker length and attachment chemistry profoundly alter degradation efficiency; the octyl linker and specific attachment geometry of PRO-6E were empirically optimized from a series of analogs with varying linker lengths [1]. Generic substitution without head-to-head validation therefore risks confounding degradation kinetics, cellular potency, and downstream phenotypic readouts. The quantitative differential evidence presented below establishes the precise performance boundaries that define PRO-6E's utility.

PRO-6E Quantitative Differentiation Evidence: MET Degradation Efficiency, Cellular Potency, and Comparator Benchmarking


PRO-6E MET Degradation Efficiency (Dmax) in MKN-45 Gastric Cancer Cells

PRO-6E induces maximal MET protein degradation (Dmax) of 81.9% at 1 µM in MKN-45 cells after 24-hour treatment [1]. This Dmax value positions PRO-6E with intermediate degradation efficiency among reported MET PROTACs: lower than high-efficiency degraders (e.g., D10/D15 achieving >99% Dmax in EBC-1/Hs746T cells at picomolar DC50 [2]) but substantially higher than PROTAC2 (c-Met degrader-2) which exhibits a DC50 of 50 nM with unreported Dmax [3]. The 81.9% Dmax represents near-complete elimination of the target pool, sufficient for robust phenotypic modulation without the potential hook-effect liability associated with ultra-potent degraders [1].

Targeted Protein Degradation c-Met/HGFR Gastric Cancer PROTAC Pharmacology

PRO-6E Degradation Potency (DC50) Versus Next-Generation MET PROTACs

PRO-6E exhibits a degradation half-maximal concentration (DC50) of approximately 1.20 nM in MKN-45 cells, as inferred from concentration-response degradation curves [1]. This potency is comparable to Met-DD4 (PROTAC c-Met degrader-1; DC50 = 6.21 nM) but approximately 3- to 5-fold less potent than the most advanced MET PROTACs such as D19 (DC50 = 0.32–0.42 nM) and D10/D15 (picomolar DC50 range) [2]. Notably, PRO-6E achieves its degradation via a crizotinib-derived warhead, whereas Met-DD4 and D19 utilize distinct MET-binding moieties (foretinib-derived and tepotinib-derived, respectively), which may confer differential selectivity profiles and resistance susceptibility [1][2].

PROTAC Potency DC50 Benchmarking c-Met Degradation Oncology Research

PRO-6E Oral Bioavailability and In Vivo Tumor Growth Inhibition in MKN-45 Xenograft Model

PRO-6E demonstrates oral activity, enabling once-daily oral gavage administration in murine xenograft models [1]. At 30 mg/kg/day oral dosing for 15 days, PRO-6E significantly inhibits tumor growth in MKN-45 cell-derived xenografts compared to vehicle control [1]. This oral bioavailability profile distinguishes PRO-6E from many early-generation PROTACs that require parenteral administration due to poor gastrointestinal absorption. Comparable oral activity has been demonstrated for Met-DD4 (PROTAC c-Met degrader-1) and D10/D15 [2], indicating that PRO-6E belongs to the subset of orally bioavailable MET PROTACs suitable for in vivo efficacy studies without specialized formulation or parenteral delivery routes [1].

Oral PROTAC In Vivo Pharmacology Xenograft Efficacy Pharmacokinetics

PRO-6E Warhead Origin: Crizotinib-Derived MET Binding Module Versus Alternative MET PROTAC Warheads

PRO-6E utilizes the MET/ALK inhibitor crizotinib as its target-binding warhead, covalently linked via an octyl spacer to a pomalidomide-derived CRBN ligand [1]. This design distinguishes PRO-6E from other MET PROTACs: Met-DD4 employs a foretinib-derived warhead ; D10/D15 use tepotinib-derived warheads [2]; and PROTAC2 uses foretinib with a thalidomide-based CRBN ligand [3]. Crizotinib is a clinically approved dual MET/ALK inhibitor with well-characterized pharmacokinetics, off-target profile, and resistance mechanisms [1]. The crizotinib warhead confers binding to both MET and ALK, potentially enabling dual-target degradation, though the published characterization focuses primarily on MET degradation [1]. Researchers requiring MET-selective degradation may prefer tepotinib- or capmatinib-derived warheads, whereas those investigating dual MET/ALK degradation or crizotinib-resistant models may find PRO-6E particularly relevant [1].

Crizotinib MET Inhibitor PROTAC Design Kinase Degrader

PRO-6E Linker Optimization: Octyl Linker Selection from Systematic Analog Screening

PRO-6E emerged as the optimized lead compound from a systematic series of crizotinib-derived PROTACs with varying linker lengths and compositions [1]. The octyl linker (8-carbon alkyl chain) connecting the crizotinib warhead to the CRBN ligand was empirically determined to provide optimal degradation efficiency compared to shorter (e.g., hexyl) or longer (e.g., decyl) linkers in the same series [1]. This linker-length optimization is critical because suboptimal linker length can impair ternary complex formation (warhead-PROTAC-E3 ligase) or promote unproductive binary interactions [1]. While the primary publication does not disclose DC50 or Dmax values for every linker-length analog, the designation of PRO-6E as the lead compound implies superior performance within the crizotinib-based PROTAC series [1]. Researchers procuring PRO-6E benefit from this empirical optimization, whereas off-the-shelf synthesis of linker-modified analogs would require independent validation of degradation efficiency.

Linker Optimization PROTAC SAR Structure-Activity Relationship Chemical Biology

PRO-6E Functional Consequence: MET Degradation Suppresses Downstream Signaling and Cellular Motility

PRO-6E-induced MET degradation functionally suppresses downstream signaling pathways, including reduced phosphorylation of AKT and ERK, and inhibits gastric cancer cell proliferation and motility in vitro [1]. In MKN-45 cells, PRO-6E treatment (1 µM) reduces cell migration and invasion in Transwell assays compared to vehicle control [1]. Importantly, these functional effects are degradation-dependent: the parental crizotinib inhibitor achieves comparable pathway suppression only at higher concentrations and without eliminating MET protein [1]. This degradation-versus-inhibition distinction is mechanistically significant: PROTAC-mediated degradation removes both kinase-dependent and kinase-independent (scaffolding) functions of MET, potentially overcoming resistance mechanisms that limit inhibitor efficacy [1]. Comparative functional data against other MET PROTACs (e.g., anti-proliferative IC50 values in matched cell lines) are not available in the primary literature, precluding direct head-to-head functional comparison.

MET Signaling Gastric Cancer Cell Migration Functional Pharmacology

PRO-6E Optimal Research and Preclinical Application Scenarios in MET-Driven Oncology


In Vitro MET Degradation Studies in Gastric Cancer Cell Lines (MKN-45, SNU-638)

PRO-6E is validated for concentration-dependent MET degradation in MKN-45 gastric cancer cells, achieving 81.9% Dmax at 1 µM with a DC50 of approximately 1.20 nM [1]. The compound also inhibits proliferation of SNU-638 cells in the 0.03–10 µM range after 48-hour treatment . Researchers investigating MET-dependent signaling in gastric cancer should employ PRO-6E at 0.1–1 µM for 24–48 hours to achieve robust target degradation and downstream pathway suppression (p-AKT, p-ERK) [1]. Include crizotinib as an inhibition-only comparator to distinguish degradation-specific effects from kinase inhibition [1].

In Vivo Oral Efficacy Studies in MKN-45 Subcutaneous Xenograft Models

PRO-6E is orally bioavailable and demonstrates significant tumor growth inhibition in MKN-45 subcutaneous xenograft models when administered at 30 mg/kg/day by oral gavage for 15 days [1]. This dosing regimen enables once-daily oral administration without specialized formulation beyond standard vehicle (e.g., 0.5% methylcellulose) [1]. Researchers should monitor body weight and assess tumor volume at least twice weekly. For comparative efficacy studies, consider Met-DD4 (PROTAC c-Met degrader-1) as an alternative orally active MET PROTAC with distinct warhead pharmacology (foretinib-derived) [2].

Mechanistic Studies of Degradation-Dependent Versus Inhibition-Dependent MET Pathway Suppression

PRO-6E's crizotinib-derived warhead enables direct mechanistic comparison between PROTAC-mediated degradation and small-molecule kinase inhibition using the identical target-binding pharmacophore [1]. Experimental designs comparing PRO-6E (degrader) versus equimolar crizotinib (inhibitor) can dissect degradation-specific phenotypes including elimination of kinase-independent MET scaffolding functions, differential effects on downstream signaling durability, and altered resistance mechanisms [1]. This application scenario is particularly valuable for understanding PROTAC-specific pharmacology beyond simple target engagement.

Reference Compound for Benchmarking Novel MET PROTACs or MET-Targeting Degraders

PRO-6E serves as a well-characterized reference compound for benchmarking novel MET-targeting degraders. Its published degradation parameters (DC50 ~1.20 nM, Dmax 81.9% in MKN-45 cells) [1] and oral bioavailability profile [1] provide standardized comparator data. When developing or evaluating new MET PROTACs, researchers should run PRO-6E in parallel degradation assays to contextualize potency and efficacy of novel compounds. Note that PRO-6E represents an intermediate potency tier: it is more potent than PROTAC2 (DC50 = 50 nM) [3] but less potent than next-generation degraders D19 (DC50 = 0.32–0.42 nM) or D10/D15 (picomolar DC50, >99% Dmax) [4]. Select PRO-6E as a comparator when the novel degrader's anticipated potency falls within this intermediate range.

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